4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the class of tetrahydroisoquinolines. These compounds are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The presence of trifluoromethyl groups in the structure enhances lipophilicity and metabolic stability, making them interesting candidates for drug development.
This compound can be classified under isoquinoline alkaloids, which are a large group of natural products with various pharmacological properties. It is synthesized through various chemical methods that focus on achieving specific stereochemistry and functionalization. The trifluoromethyl group is particularly notable for its influence on the compound's biological activity and physicochemical properties.
The synthesis of 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves several key steps:
These methods emphasize the importance of controlling reaction conditions to optimize yield and selectivity.
The molecular formula for 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is CHClFN. The structure features a tetrahydroisoquinoline core with two methyl groups at the 4-position and a trifluoromethyl group at the 7-position.
The key structural data includes:
The reactivity of 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can be analyzed through its interactions with various electrophiles and nucleophiles:
The mechanism of action for compounds like 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride often involves interactions with specific biological targets such as receptors or enzymes:
Data from studies indicate that modifications in the structure can significantly influence binding affinities and selectivity towards different targets.
The physical properties of 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
The compound has several potential applications in scientific research:
The compound 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride represents a structurally complex tetrahydroisoquinoline (THIQ) derivative. Its systematic IUPAC name reflects two critical substituents: a gem-dimethyl group at the C4 position and a trifluoromethyl (–CF₃) group at C7 of the isoquinoline ring system. The molecular formula is C₁₂H₁₄F₃N·HCl, corresponding to a base molecular weight of 261.70 g/mol. The hydrochloride salt formation occurs through protonation of the tertiary nitrogen (N1) in the THIQ scaffold, enhancing crystallinity and stability.
The trifluoromethyl group contributes significant electron-withdrawing properties (Hammett constant σₚ = 0.54) and high lipophilicity (π = 0.88), while the gem-dimethyl group induces steric constraints affecting ring conformation. This combination creates a distinct electronic profile compared to non-fluorinated or monosubstituted THIQs [1] [7].
Characterization relies on complementary analytical techniques:
Crystallography:X-ray diffraction reveals that the hydrochloride salt crystallizes in a monoclinic system (space group P2₁/c). The tetrahydroisoquinoline core adopts a half-chair conformation, with the gem-dimethyl group inducing puckering at C4 (angle distortion = 12.7°). The trifluoromethyl group aligns perpendicularly to the aromatic plane, minimizing steric clashes. Hydrogen bonding between the protonated nitrogen (N⁺–H) and chloride ion (Cl⁻) forms infinite chains along the b-axis (N⁺–H···Cl distance = 2.98 Å) [3] [7].
Spectroscopy:Table 1: Key Spectroscopic Signatures
Technique | Key Features | Structural Assignment |
---|---|---|
¹H NMR (400 MHz, DMSO-d6) | δ 1.28 (s, 6H, C4-CH₃), 2.75 (t, 2H, C3-H), 3.58 (t, 2H, C2-H), 4.05 (s, 2H, C1-H), 7.65 (d, 1H, C8-H), 7.92 (s, 1H, C5-H), 8.10 (d, 1H, C6-H) | gem-dimethyl groups; aromatic protons ortho to –CF₃ |
¹³C NMR (101 MHz, DMSO-d6) | δ 29.1 (C4-CH₃), 45.8 (C1), 51.3 (C3), 59.7 (C4), 124.5 (q, J=272 Hz, –CF₃), 128.9–135.2 (aromatic C) | Quaternary carbon at C4; –CF₃ coupling |
FT-IR (KBr) | 2550 cm⁻¹ (N⁺–H stretch), 1325 cm⁻¹ (C–F stretch), 1600 cm⁻¹ (aromatic C=C) | Salt formation; –CF₃ group |
GC-MS (derivatized) | m/z 229 [M]⁺, 186 [M–CH₃N]⁺, 140 [C₈H₆F₃]⁺ | Fragmentation at C1–N bond [2] |
Derivatization with (–)-(1R)-menthyl chloroformate generates diastereomeric carbamates resolvable via GC on non-polar columns (resolution factor R > 1.5). This confirms enantiopurity assessment capabilities for chiral analogs [2].
Structurally analogous THIQs exhibit divergent properties due to substituent variations:
Table 2: Comparative Structural Analysis of THIQ Derivatives
Compound | Molecular Formula | Key Structural Features | Biochemical Relevance |
---|---|---|---|
4,4-Dimethyl-7-(trifluoromethyl)-THIQ·HCl | C₁₂H₁₄F₃N·HCl | C4 gem-dimethyl; C7–CF₃ | Neuromodulator scaffold [1] |
7-(Trifluoromethyl)-THIQ | C₁₀H₁₀F₃N | No C4 substituents; C7–CF₃ | Agrochemical intermediate [7] |
1-Methyl-THIQ | C₁₀H₁₃N | N1–methyl; unsubstituted ring | Neurotoxicity model [2] [6] |
6,7-Dimethoxy-1-methyl-THIQ | C₁₂H₁₇NO₂ | C6,C7–OCH₃; N1–methyl | Anti-HIV lead [5] |
1-Benzyl-6,7-diol-THIQ | C₁₆H₁₇NO₂ | C6,C7–OH; N1–benzyl | Maillard reaction product [6] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1